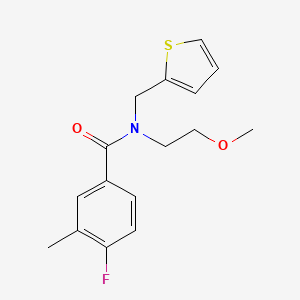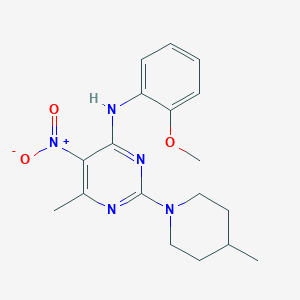
N-(2-methoxyphenyl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
Overview
Description
N-(2-methoxyphenyl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methoxyphenyl)-6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine is 357.18008961 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal Activity
Pyridine derivatives, including compounds structurally related to "N-(2-methoxyphenyl)-6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine," have shown significant insecticidal activity. For instance, a study by Bakhite et al. (2014) synthesized five pyridine derivatives and tested their toxicity against the cowpea aphid, Aphis craccivora Koch. One compound exhibited insecticidal activity approximately 4-fold that of the reference insecticide, acetamiprid, while the rest possessed moderate to strong aphidicidal activities Bakhite et al., 2014.
Antiviral Activity
Another study focused on the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, revealing their potential as antiviral agents. Hocková et al. (2003) prepared a series of these compounds and evaluated their inhibitory activity against various viruses, including DNA viruses like herpes simplex virus and retroviruses. Notably, several 5-substituted 2,4-diaminopyrimidine derivatives significantly inhibited retrovirus replication in cell culture, showcasing their potential as antiviral drugs Hocková et al., 2003.
Anti-inflammatory and Analgesic Agents
The research conducted by Abu‐Hashem et al. (2020) explored the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. Their findings indicated that certain compounds exhibited significant cyclooxygenase-2 (COX-2) inhibitory activity, along with notable analgesic and anti-inflammatory effects. This highlights the potential therapeutic applications of these compounds in treating inflammation and pain Abu‐Hashem et al., 2020.
Electrochemical Behavior
A study by David et al. (1995) investigated the electrochemical behavior of an unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine, including its N-methyl derivative, in a protic medium. The research focused on understanding the reduction and oxidation processes of these compounds, which could be relevant in developing electrochemical sensors or other applications David et al., 1995.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-12-8-10-22(11-9-12)18-19-13(2)16(23(24)25)17(21-18)20-14-6-4-5-7-15(14)26-3/h4-7,12H,8-11H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYGWJPXUJAWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=CC=C3OC)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


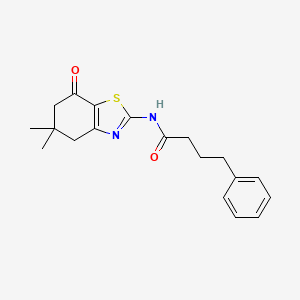
![2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B4053436.png)
![N-(2-methyl-4-nitrophenyl)-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B4053437.png)
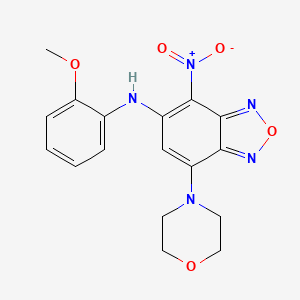
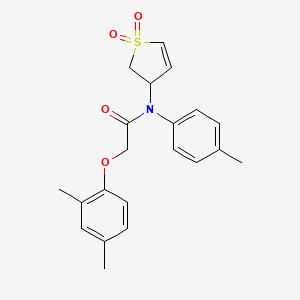
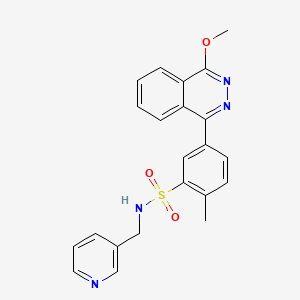
![1-[4-(6-methyl-2-phenylpyrimidin-4-yl)morpholin-2-yl]methanamine](/img/structure/B4053471.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4053479.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B4053490.png)
![ethyl 1-[(6-methyl-2-pyridinyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B4053495.png)
![2-(4-methoxy-3-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4053500.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 2,4,5-trimethylbenzoate](/img/structure/B4053503.png)
![phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4053511.png)
